2-Amino-4-bromo-5-fluorobenzoic acid
Overview
Description
2-Amino-4-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring
Mechanism of Action
Target of Action
It is known to be a versatile compound used as a starting material or intermediate in the synthesis of pharmaceuticals .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and properties, potentially influencing its interaction with its targets .
Biochemical Pathways
It’s known to be used in the synthesis of pharmaceuticals such as ofloxacin, imatinib, and dasatinib , which suggests it may play a role in the biochemical pathways these drugs affect.
Result of Action
Given its use as a starting material or intermediate in the synthesis of various pharmaceuticals , it can be inferred that its action may contribute to the therapeutic effects of these drugs.
Biochemical Analysis
Biochemical Properties
2-Amino-4-bromo-5-fluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of pharmaceuticals such as Ofloxacin and Imatinib . The interactions of this compound with these biomolecules are crucial for its role in biochemical pathways, influencing the synthesis and function of these compounds.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of pharmaceuticals suggests that it may have significant effects on cellular activities, although specific details on its cellular effects are not extensively documented .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds with specific biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression. These interactions are essential for its role in the synthesis of pharmaceuticals and other organic compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored under inert gas at 2–8°C to maintain its stability
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are not extensively documented, it is important to consider potential threshold effects and toxic or adverse effects at high doses. The compound’s role in pharmaceutical synthesis indicates that dosage must be carefully controlled to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its role in the synthesis of pharmaceuticals and other organic compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are important for its biochemical functions .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-bromo-5-fluorobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the use of 4-fluoroaniline as a starting material. The synthetic route includes the following steps:
Condensation Reaction: 4-Fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Under alkaline conditions, the diketone is oxidized using hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-bromo-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert it to other functional groups.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce nitrobenzoic acids.
Scientific Research Applications
2-Amino-4-bromo-5-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-4-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 2-Amino-4-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
2-Amino-4-bromo-5-fluorobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications .
Properties
IUPAC Name |
2-amino-4-bromo-5-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAXDURFMBWUGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374208-42-0 | |
Record name | 2-Amino-4-bromo-5-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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